Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a chemical compound that has garnered interest in scientific research due to its potential biological properties and applications in various fields of research and industry. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry .
Preparation Methods
The synthesis of Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the use of boron reagents and palladium catalysts to form the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can be compared with other piperidine derivatives, such as:
- 1-Methyl-4-(piperidin-4-yl)piperazine
- 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-12(2)28-21(25)16-11-22-20-15(6-4-13(3)23-20)19(16)24-14-5-7-17-18(10-14)27-9-8-26-17/h4-7,10-12H,8-9H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZRJALITJRGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCCO4)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.